Ammonium tris(oxalato)germanate

solubility aqueous processing germanium precursor

Ammonium tris(oxalato)germanate, (NH₄)₂[Ge(C₂O₄)₃]·xH₂O (CAS 67786-11-2), is a coordination complex in which germanium(IV) is chelated by three bidentate oxalate ligands, forming the dianionic tris(oxalato)germanate(IV) core [Ge(C₂O₄)₃]²⁻ with ammonium counterions. This compound belongs to the broader family of tris(oxalato)metallate salts and is primarily utilized as a convenient, water-soluble source of germanium(IV).

Molecular Formula C6H8GeN2O12
Molecular Weight 372.76 g/mol
CAS No. 67786-11-2
Cat. No. B1517152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium tris(oxalato)germanate
CAS67786-11-2
Molecular FormulaC6H8GeN2O12
Molecular Weight372.76 g/mol
Structural Identifiers
SMILESC1(=O)C(=O)O[Ge-2]23(O1)(OC(=O)C(=O)O2)OC(=O)C(=O)O3.[NH4+].[NH4+]
InChIInChI=1S/C6GeO12.2H3N/c8-1-2(9)15-7(14-1,16-3(10)4(11)17-7)18-5(12)6(13)19-7;;/h;2*1H3/q-2;;/p+2
InChIKeyDGIUOONKKJPRIP-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Tris(oxalato)germanate (CAS 67786-11-2): A Water-Soluble Ge(IV) Precursor for Advanced Materials Synthesis and Molecular Conductor Research


Ammonium tris(oxalato)germanate, (NH₄)₂[Ge(C₂O₄)₃]·xH₂O (CAS 67786-11-2), is a coordination complex in which germanium(IV) is chelated by three bidentate oxalate ligands, forming the dianionic tris(oxalato)germanate(IV) core [Ge(C₂O₄)₃]²⁻ with ammonium counterions . This compound belongs to the broader family of tris(oxalato)metallate salts and is primarily utilized as a convenient, water-soluble source of germanium(IV) . Its well-defined stoichiometry and distinctive 2− charge on the anionic complex, compared to the 3− charge of M(III) analogs (e.g., Al, Cr, Fe), underpin its differentiated performance in materials synthesis and molecular conductor applications .

Why Ammonium Tris(oxalato)germanate Cannot Be Replaced by GeO₂, GeCl₄, or Other Tris(oxalato)metallate Salts in Critical Applications


Generic substitution fails across three critical dimensions. First, conventional germanium sources such as GeO₂ (solubility ~4.47 g/L at 25 °C) and GeCl₄ (moisture-sensitive, rapidly hydrolyzes) impose severe processing constraints that ammonium tris(oxalato)germanate circumvents through its substantially higher water solubility . Second, the 2− charge of the [Ge(C₂O₄)₃]²⁻ dianion, versus the 3− charge of tris(oxalato)metallate(III) complexes, dictates fundamentally different crystal packing and electronic properties in charge-transfer salts—directly impacting conductivity, magnetism, and structural dimensionality . Third, the thermal decomposition pathway of the oxalate framework to GeO₂ enables morphology-controlled oxide synthesis that is not accessible from simple inorganic precursors . These differentiation axes are quantified in Section 3.

Quantitative Differentiation Evidence for Ammonium Tris(oxalato)germanate Against Closest Analogs and In-Class Alternatives


Aqueous Solubility: ~5.6× Higher Than Germanium Dioxide (GeO₂) at 25 °C

Ammonium tris(oxalato)germanate demonstrates water solubility of ≥25 mg/mL (≥25 g/L) at ambient temperature, representing an approximately 5.6-fold increase over the solubility of germanium dioxide (GeO₂), the most common commercial germanium source, which is limited to 4.47 g/L at 25 °C . This solubility advantage eliminates the need for strong acids or alkalis typically required to dissolve GeO₂ and avoids the vigorous hydrolysis and HCl evolution associated with GeCl₄ .

solubility aqueous processing germanium precursor GeO2

Morphology-Controlled Synthesis of Monodispersed Crystalline GeO₂ Particles via Tris(oxalato)germanate Oxidation

The tris(oxalato)germanate(IV) complex enables the preparation of uniform cuboidal particles of crystalline germanium(IV) oxide by oxidizing a mixed solution of 0.11 mol dm⁻³ tris(oxalato)germanate complex, 4.0 mol dm⁻³ H₂SO₄, and 13 vol% ethanol with 2.2 mol dm⁻³ H₂O₂ at 100 °C . This morphology-controlled synthesis contrasts with the irregular or polydisperse GeO₂ particles typically obtained via direct precipitation from GeCl₄ hydrolysis or GeO₂ dissolution–recrystallization routes .

monodispersed particles GeO2 morphology control precursor

Charge-Transfer Salt Electrical Properties: Distinct Activation Energy and Resistivity Driven by Ge(IV) 2− Anion Charge

The tris(oxalato)germanate(IV) dianion [Ge(C₂O₄)₃]²⁻, when incorporated into BEDT-TTF radical-cation salts, produces semiconducting materials with measurable activation energies: 0.224 eV (room-temperature resistivity 212 Ω·cm) for BEDT-TTF₄[Ge(C₂O₄)₃]·0.5CH₂Cl₂ and 0.127 eV for (BEDT-TTF)₂Ge(C₂O₄)₃·PhCN . These values place the germanium(IV) salts in a distinct electronic regime compared to the metallic or superconducting behavior observed in many tris(oxalato)metallate(III) salts (e.g., Fe(III), Cr(III), Ga(III) analogs) where the 3− anion charge promotes different donor packing motifs .

molecular conductor BEDT-TTF activation energy resistivity

Charge-Driven Structural Differentiation: 'Checkerboard' vs. Layered Packing in Charge-Transfer Salts

The 2− charge of the [Ge(C₂O₄)₃]²⁻ dianion fundamentally alters the crystal packing of its BEDT-TTF charge-transfer salts relative to the 3− tris(oxalato)metallate(III) analogs. While M(III) salts typically form segregated alternating layers of BEDT-TTF donors and tris(oxalato)metallate anions (often with 2D honeycomb sheets), the Ge(IV) salt (BEDT-TTF)₂Ge(C₂O₄)₃·PhCN adopts a 'checkerboard' arrangement of face-to-face BEDT-TTF dimers interspersed with [Ge(C₂O₄)₃]²⁻ anions and solvent layers . This difference arises directly from the charge stoichiometry (2:1 donor-to-anion ratio for Ge(IV) vs. variable ratios for M(III)) and drives the divergent electrical properties documented in the preceding evidence item .

crystal engineering charge-transfer salt structure-property packing motif

Defined Stoichiometry and Germanium Content for Precise Precursor Formulation

Ammonium tris(oxalato)germanate offers a precisely defined stoichiometry with molecular weight 372.76 g·mol⁻¹ (anhydrous, C₆H₈GeN₂O₁₂) or 444.83 g·mol⁻¹ (tetrahydrate, C₆H₁₆GeN₂O₁₆), corresponding to germanium content of 19.5 wt% (anhydrous) or 16.3 wt% (tetrahydrate) . This contrasts with the variable water content and purity of commercial GeO₂ (which may contain polymorph mixtures) and the hydrolytic instability of GeCl₄ that complicates precise stoichiometric control in solution-based processes . The well-defined hydration state (typically tetrahydrate) further enables accurate mass-based formulation without the need for prior Karl Fischer titration or thermal activation.

stoichiometry germanium content precursor formulation molecular weight

High-Value Application Scenarios for Ammonium Tris(oxalato)germanate Based on Quantified Differentiation Evidence


Aqueous Solution-Based Synthesis of Germanium-Doped and Germanium-Containing Oxide Materials

The ≥5.6× aqueous solubility advantage over GeO₂ (Section 3, Evidence Item 1) makes ammonium tris(oxalato)germanate the preferred germanium source for sol-gel, co-precipitation, and hydrothermal synthesis routes requiring homogeneous aqueous-phase mixing. Unlike GeO₂, which requires strong acid or alkali dissolution, and GeCl₄, which hydrolyzes violently, the compound dissolves directly in water at concentrations ≥25 g/L at ambient temperature . This enables precise doping of germanium into multi-component oxides (e.g., Ge-doped SiO₂, Ge-containing spinels) without introducing corrosive counterions or pH extremes that could perturb the synthesis chemistry.

Morphology-Controlled Fabrication of Monodispersed GeO₂ Particles for Optical Coatings and Catalysis

The demonstrated ability of the tris(oxalato)germanate precursor to yield uniform cuboidal crystalline GeO₂ particles via controlled H₂O₂ oxidation at 100 °C (Section 3, Evidence Item 2) positions this compound for applications requiring tight particle size distribution . Potential industrial scenarios include: (i) anti-reflective optical coatings where monodispersed GeO₂ particles ensure uniform film thickness and refractive index; (ii) catalyst supports where consistent particle morphology maximizes accessible surface area and minimizes mass transport limitations; (iii) model colloid systems for fundamental studies of particle growth kinetics.

Rational Design of Semiconducting Molecular Charge-Transfer Salts with Predictable Activation Energy

The consistent semiconducting behavior of Ge(IV)-based BEDT-TTF salts, with activation energies tunable between 0.127 and 0.224 eV depending on solvent incorporation and stoichiometry (Section 3, Evidence Item 3), supports the use of ammonium tris(oxalato)germanate as the anionic precursor of choice for molecular conductor research where metallic or superconducting behavior must be avoided . The 2− charge of the [Ge(C₂O₄)₃]²⁻ dianion enforces a checkerboard packing motif fundamentally different from the layered architectures of 3− M(III) analogs (Section 3, Evidence Item 4), providing structural predictability for crystal engineering efforts .

Germanium-Containing Porous Materials via Thermal Decomposition of Tris(oxalato)germanate Intermediate

The thermal decomposition of tris(oxalato)germanate complexes to porous GeO₂ nanoparticles has been demonstrated as an effective route for preparing anode materials for lithium-ion batteries . Ammonium tris(oxalato)germanate, by virtue of its defined stoichiometry and germanium content (Section 3, Evidence Item 5), enables reproducible loading of the germanium precursor into templating matrices prior to calcination, yielding porous GeO₂ structures with electrochemical performance superior to commercial GeO₂ microparticles .

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